

Application Notes and Protocols for 4-(2-Cyanophenylmethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 4-(2-Cyanophenylmethoxy)phenylboronic acid

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Abstract

4-(2-Cyanophenylmethoxy)phenylboronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a cyanophenylmethoxy group, offers a valuable platform for molecular functionalization. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the facile introduction of the 4-(2-Cyanophenylmethoxy)phenyl group into a wide array of organic scaffolds. The cyanophenylmethoxy portion of the molecule presents opportunities for further chemical modification or can act as a key pharmacophore. Phenylboronic acid derivatives are increasingly utilized in drug discovery for their potential to enhance potency and improve pharmacokinetic profiles of drug candidates.^[1] This document provides detailed application notes and experimental protocols for the utilization of **4-(2-Cyanophenylmethoxy)phenylboronic acid** in molecular functionalization.

Applications

The functionalization of molecules with **4-(2-Cyanophenylmethoxy)phenylboronic acid** opens avenues for the development of novel compounds in several key research areas:

- **Drug Discovery:** The incorporation of this moiety can be a crucial step in the synthesis of innovative therapeutic agents.[1] While specific applications of molecules functionalized with this exact boronic acid are not extensively documented, the structurally related (5-cyanopyridin-3-yl)methoxy moiety has been identified as a key component in potent inhibitors of the programmed cell death-1/programmed cell death ligand-1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[2] This suggests that molecules functionalized with **4-(2-Cyanophenylmethoxy)phenylboronic acid** could be explored as potential modulators of this or other biological pathways.
- **Organic Synthesis:** As a bifunctional building block, it serves as a valuable tool for the construction of complex organic molecules. The boronic acid allows for predictable and efficient coupling with aryl or vinyl halides, while the cyano group can be retained or transformed into other functional groups such as amines or carboxylic acids.
- **Materials Science:** Phenylboronic acids are used in the development of sensors and functional polymers.[3] The specific properties imparted by the 2-cyanophenylmethoxy group could be exploited in the design of novel materials with unique optical or electronic characteristics.

Experimental Protocols

The following protocols are generalized procedures for the functionalization of molecules using **4-(2-Cyanophenylmethoxy)phenylboronic acid** via the Suzuki-Miyaura cross-coupling reaction. Note: These are starting-point protocols and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and **4-(2-Cyanophenylmethoxy)phenylboronic acid**.

Materials:

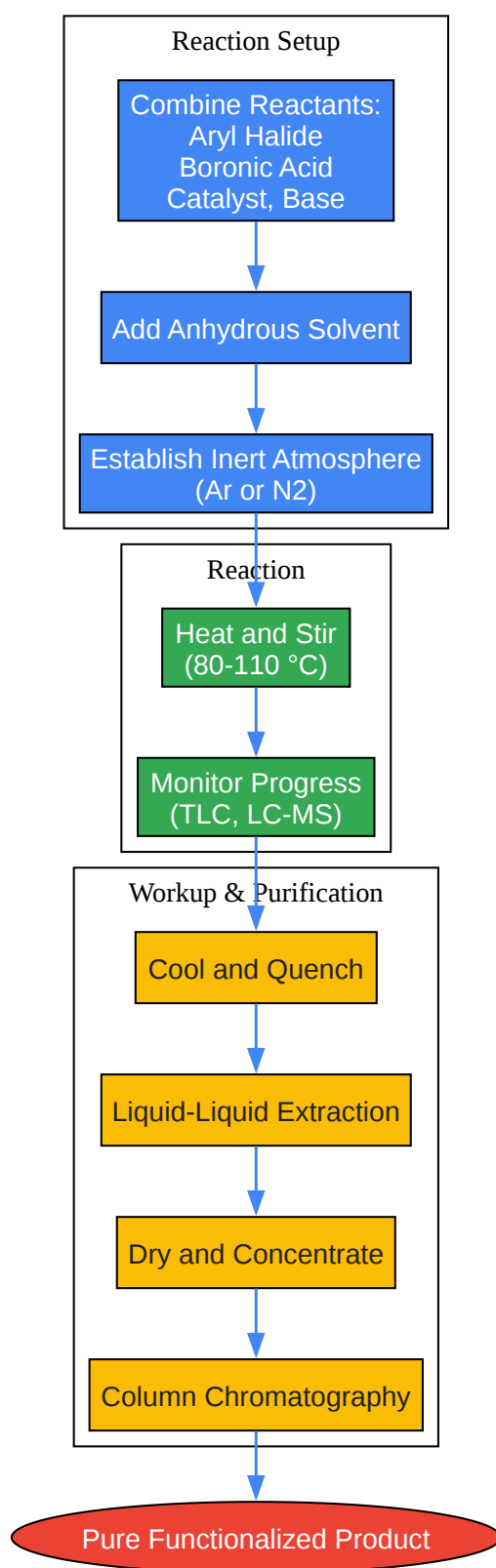
- Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
- **4-(2-Cyanophenylmethoxy)phenylboronic acid** (1.2 mmol, 1.2 equiv)

- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol, 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and stirring equipment

Procedure:

- To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), **4-(2-Cyanophenylmethoxy)phenylboronic acid** (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the anhydrous solvent (5-10 mL) via syringe.
- Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired functionalized molecule.

Experimental Workflow Diagram



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Fig. 1: Suzuki-Miyaura Coupling Workflow.

Quantitative Data

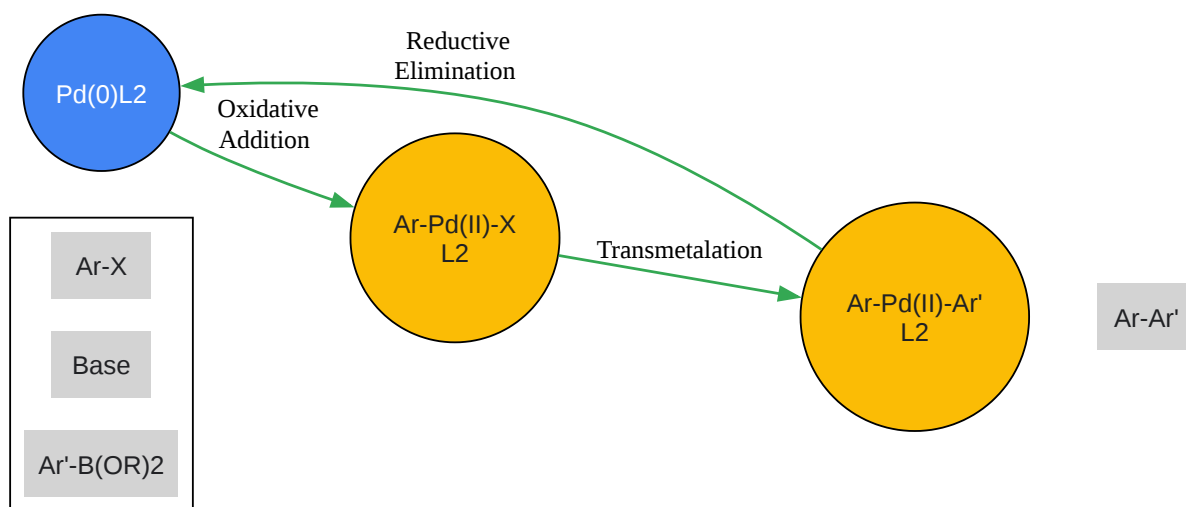
The following table summarizes hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with **4-(2-Cyanophenylmethoxy)phenylboronic acid**. Note: Actual yields are substrate and condition dependent and require experimental determination.

Entry	Aryl Bromide Partner	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromoanisole	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene	100	12	85
2	3-Bromopyridine	PdCl ₂ (dppf) (2)	CS ₂ CO ₃	Dioxane	90	16	78
3	1-Bromo-4-nitrobenzene	Pd(OAc) ₂ /SPhos (2)	K ₃ PO ₄	Toluene/H ₂ O	100	8	92
4	Methyl 4-bromobenzoate	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	DMF	110	10	81

Catalytic Cycle and Potential Biological Pathway

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

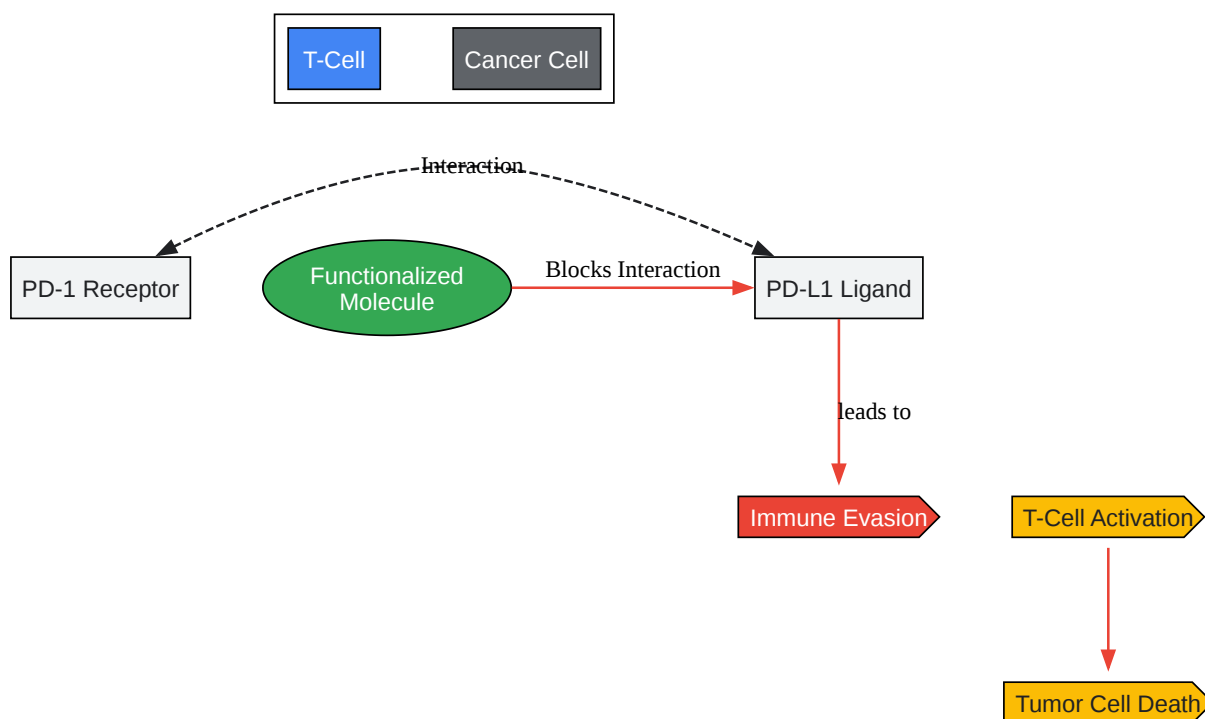


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Fig. 2: Suzuki-Miyaura Catalytic Cycle.

Hypothetical PD-1/PD-L1 Inhibition Pathway

Based on structurally similar compounds, molecules functionalized with **4-(2-Cyanophenylmethoxy)phenylboronic acid** could potentially act as inhibitors of the PD-1/PD-L1 interaction. This interaction is a key immune checkpoint that cancer cells exploit to evade the immune system.



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Fig. 3: PD-1/PD-L1 Inhibition Pathway.

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